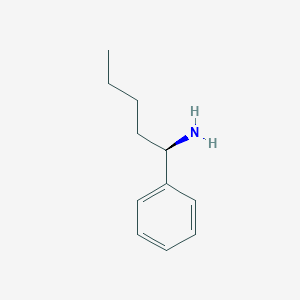

(R)-1-Phenylpentan-1-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H17N |

|---|---|

Molecular Weight |

163.26 g/mol |

IUPAC Name |

(1R)-1-phenylpentan-1-amine |

InChI |

InChI=1S/C11H17N/c1-2-3-9-11(12)10-7-5-4-6-8-10/h4-8,11H,2-3,9,12H2,1H3/t11-/m1/s1 |

InChI Key |

LQUVVWBTBOYJAU-LLVKDONJSA-N |

Isomeric SMILES |

CCCC[C@H](C1=CC=CC=C1)N |

Canonical SMILES |

CCCCC(C1=CC=CC=C1)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Enantiomerically Pure R 1 Phenylpentan 1 Amine

Asymmetric Catalytic Approaches

Asymmetric catalysis offers the most elegant and atom-economical route to enantiomerically pure compounds like (R)-1-Phenylpentan-1-amine. acs.org This section explores both transition metal-catalyzed and organocatalytic strategies that have been successfully employed.

Transition Metal-Catalyzed Asymmetric Hydrogenation of Imines and Enamides

The asymmetric hydrogenation of prochiral imines and enamides stands out as a powerful and direct method for the synthesis of chiral amines. acs.orgnih.gov This approach typically involves the use of a chiral transition metal complex that facilitates the enantioselective addition of hydrogen across the C=N double bond.

The success of transition metal-catalyzed asymmetric hydrogenation is heavily reliant on the design of the chiral ligand coordinated to the metal center. acs.org A plethora of chiral phosphorus ligands have been developed to achieve high enantioselectivity. acs.orgnih.gov For the synthesis of α-chiral amines, ligands such as those based on a phosphino-oxazoline backbone or P-stereogenic phosphines have shown significant promise. acs.orgnih.gov The steric and electronic properties of the ligand are meticulously tuned to create a chiral environment around the metal, which dictates the facial selectivity of the hydrogenation.

Research has demonstrated that iridium complexes bearing phosphine-phosphoramidite ligands are highly effective for the asymmetric hydrogenation of sterically hindered N-aryl imines, yielding the corresponding chiral amines with excellent enantioselectivities. acs.org Similarly, nickel-catalyzed asymmetric hydrogenation of N-aryl imino esters using P-stereogenic dialkyl phosphine (B1218219) ligands has afforded chiral α-aryl glycines in high yields and enantiomeric excesses. acs.org

Table 1: Examples of Ligand Classes in Asymmetric Hydrogenation of Imines

| Ligand Class | Metal | Substrate Type | Reported Enantioselectivity |

| Phosphino-oxazolines | Iridium, Rhodium | Imines, Enamides | Often >90% ee |

| P-Stereogenic Phosphines | Iridium, Rhodium, Nickel | Imines, Imino Esters | Up to 98% ee acs.org |

| Phosphine-Phosphoramidites | Iridium | Sterically Hindered Imines | Good to excellent ee acs.org |

Understanding the reaction mechanism is crucial for the rational design of more efficient and selective catalysts. Mechanistic studies, often aided by computational methods like Density Functional Theory (DFT), have provided insights into the catalytic cycle of asymmetric hydrogenation. bohrium.com These investigations help elucidate the nature of the active catalytic species and the transition states that determine the stereochemical outcome. For instance, in some copper-catalyzed systems, the formation of a reactive heteroligated dimeric copper hydride intermediate has been proposed. bohrium.com The intricate interplay between the metal, the chiral ligand, and the substrate in the transition state assembly is a key area of ongoing research. bohrium.com

Organocatalytic Asymmetric Synthesis

In recent years, organocatalysis has emerged as a powerful alternative to metal-based catalysis, often utilizing small, chiral organic molecules to catalyze enantioselective transformations. rsc.org This approach avoids the use of potentially toxic and expensive heavy metals.

Chiral Brønsted acids, particularly chiral phosphoric acids (CPAs), have proven to be highly effective catalysts for a variety of asymmetric transformations, including the synthesis of chiral amines. nih.govresearchgate.net In the context of synthesizing this compound, a chiral Brønsted acid can activate a prochiral imine by protonation, forming a chiral ion pair with its conjugate base. This chiral environment then directs the nucleophilic attack of a hydride source, leading to the formation of the amine with high enantioselectivity.

The combination of a gold(I) complex and a chiral Brønsted acid has been successfully used in the tandem intermolecular hydroamination and transfer hydrogenation of alkynes to produce enantiomerically enriched secondary amines. acs.org While not a direct synthesis of a primary amine, this methodology highlights the potential of dual catalytic systems involving chiral Brønsted acids.

Table 2: Key Features of Chiral Brønsted Acid Catalysis

| Feature | Description |

| Catalyst Type | Chiral Phosphoric Acids (CPAs), Spinol Phosphoric Acids (SPAs) nih.gov |

| Activation Mode | Protonation of the imine to form a chiral ion pair. researchgate.net |

| Key Advantage | Metal-free, environmentally benign. researchgate.net |

| Scope | Applicable to a wide range of imines and nucleophiles. nih.gov |

Enamine and iminium ion catalysis are powerful strategies in organocatalysis, typically employed for the functionalization of aldehydes and ketones. nobelprize.orgrsc.orgthieme-connect.de These methods rely on the reversible formation of a nucleophilic enamine or an electrophilic iminium ion from the substrate and a chiral amine catalyst. rsc.org

In the context of preparing chiral amines, these catalytic modes are often part of a cascade or tandem reaction sequence. researchgate.net For instance, an α,β-unsaturated aldehyde can be activated by a chiral secondary amine to form an iminium ion, which can then undergo a conjugate addition followed by reduction to yield a chiral amine. While direct application to the synthesis of this compound from simple precursors via this method is less common, the principles of enamine and iminium ion activation are fundamental to many modern organocatalytic approaches for constructing chiral amine frameworks. nobelprize.orgrsc.org The coupling of iminium ion and enamine catalysis has been cleverly exploited for the synthesis of complex organic molecules. nobelprize.org

Biocatalytic Asymmetric Synthesis

Biocatalysis has emerged as a powerful tool for producing enantiopure amines. nih.gov Enzymes, operating under mild conditions, can catalyze reactions with exceptional levels of stereoselectivity, making them ideal for the synthesis of specific stereoisomers like this compound. Key enzymatic strategies include reductive amination of the corresponding prochiral ketone, 1-phenylpentan-1-one, using various enzyme classes.

Transaminases (TAs), particularly ω-transaminases (ω-TAs), are highly effective biocatalysts for the asymmetric synthesis of chiral amines. rsc.org These pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from an amine donor to a ketone acceptor. rsc.orgmdpi.com The reaction proceeds through a ping-pong bi-bi mechanism, where the PLP cofactor is regenerated in each catalytic cycle, eliminating the need for an external cofactor regeneration system. rsc.orgresearchgate.netnih.gov The high stereoselectivity of transaminases, governed by the enzyme's active site structure, allows for the production of amines with very high enantiomeric excess. rsc.org

A primary challenge in utilizing wild-type transaminases for the synthesis of this compound is their often-limited substrate scope, particularly for sterically demanding substrates like 1-phenylpentan-1-one. nih.govmdpi.com Natural ω-TAs are typically most active on small, aliphatic substrates. nih.gov To overcome this limitation, extensive protein engineering efforts have been undertaken to expand the substrate-binding pockets of these enzymes. mdpi.comdiva-portal.org

Structure-guided molecular modifications and directed evolution have successfully generated transaminase variants capable of accommodating bulky-bulky substrates. mdpi.comresearchgate.net By targeting amino acid residues within the active site's binding pockets, researchers have expanded the enzyme's capacity to accept larger ketones and produce bulky chiral amines with high activity and stereoselectivity. mdpi.comdiva-portal.org For example, engineering motifs have been identified that, when introduced into various (S)-selective ω-transaminases, resulted in up to 8,900-fold improvements in activity for the synthesis of chiral amines with bulky substituents, achieving enantiomeric excess values of over 99.9%. nih.govresearchgate.net Similar principles are applied to develop (R)-selective transaminases suitable for synthesizing compounds like this compound.

Table 1: Examples of Engineered Transaminases for Bulky Amine Synthesis This table presents examples of enzyme engineering strategies and their outcomes on model substrates, illustrating the approaches applicable to the synthesis of this compound.

| Enzyme Origin | Engineering Strategy | Key Mutations | Target Substrate Type | Improvement Highlight | Reference |

| Ruegeria sp. TM1040 | Extensive protein engineering and motif optimization | Y59W/Y87F/Y152F/T231A | Bulky-bulky ketones | 8900-fold increased activity | mdpi.comresearchgate.net |

| Chromobacterium violaceum | Site-directed mutagenesis of small binding pocket | L59A/F88A | Doubly bulky primary amines | Enabled kinetic resolution of 1,2-diphenylethylamine (B1359920) (>99% ee) | diva-portal.org |

| Arthrobacter sp. | Directed evolution | Not specified | Bulky ketone for Sitagliptin | Increased total yield by 13% and productivity by 53% in industrial process | mdpi.com |

In more complex cascade reactions where transaminases are coupled with other enzymes, external cofactor regeneration systems for coenzymes like NAD(H) or NADP(H) may be necessary. exeter.ac.uk For instance, if a transaminase is used in a cascade with a dehydrogenase, an efficient recycling system for the nicotinamide (B372718) cofactor is crucial for economic viability. exeter.ac.uknih.gov Enzymatic methods, such as using formate (B1220265) dehydrogenase (FDH) to convert formate to CO2 while reducing NAD+ to NADH, or glucose dehydrogenase (GDH) which oxidizes glucose, are common and efficient strategies. exeter.ac.uknih.govrsc.org

Amine dehydrogenases (AmDHs) are another class of powerful biocatalysts for the asymmetric synthesis of chiral amines. rsc.org These NAD(P)H-dependent enzymes catalyze the direct reductive amination of a ketone or aldehyde using ammonia (B1221849) as the amine source. nih.govrsc.org A key advantage of AmDHs is their high atom economy, as they utilize ammonia directly and, when coupled with a suitable cofactor regeneration system like formate dehydrogenase (FDH), generate only inorganic carbonate as a by-product. rsc.org

Engineered AmDHs have demonstrated high efficiency and excellent stereoselectivity in the synthesis of (R)-configured amines from a range of prochiral ketones. rsc.org Studies have shown that AmDHs can efficiently convert ketones where the carbonyl group is positioned away from an aromatic ring. For example, an AmDH from Rhodococcus sp. (Rs-PhAmDH) was shown to convert 1-phenylbutan-2-one (B47396) and 1-phenylpentan-3-one (B1266473) with conversions of up to >99% and perfect (R)-stereoselectivity (>99% ee). researchgate.net This indicates a strong potential for the successful application of AmDHs in the synthesis of this compound from 1-phenylpentan-1-one.

Table 2: Performance of Amine Dehydrogenase in Reductive Amination of Phenyl-Alkyl Ketones Data adapted from studies on similar substrates, demonstrating the potential for this compound synthesis.

| Enzyme | Substrate | Conversion (%) | Enantiomeric Excess (ee %) | Product Configuration | Reference |

| Rs-PhAmDH | 1-Phenylbutan-2-one | >99 | >99 | R | researchgate.net |

| Rs-PhAmDH | 1-Phenylpentan-3-one | >99 | >99 | R | researchgate.net |

| Rs-PhAmDH | 4-Phenyl-butan-2-one | >99 | >99 | R | rsc.orgresearchgate.net |

Imine reductases (IREDs), and the related reductive aminases (RedAms), are NAD(P)H-dependent oxidoreductases that have become prominent catalysts for asymmetric reductive amination. chemrxiv.orgwhiterose.ac.uk These enzymes catalyze the reduction of an imine intermediate, which is formed in situ from the condensation of a ketone and an amine. chemrxiv.orgrsc.org This capability allows for the synthesis of a vast array of primary, secondary, and tertiary chiral amines. whiterose.ac.uknih.gov

The discovery and engineering of IREDs have significantly broadened the scope of biocatalytic reductive amination. chemrxiv.orgresearchgate.net Extensive screening of IRED libraries against diverse ketone and amine substrates has identified catalysts with high activity and stereoselectivity for various transformations. chemrxiv.org For the synthesis of this compound, an (R)-selective IRED would be used for the reductive amination of 1-phenylpentan-1-one with ammonia as the amine source. The process typically requires an integrated cofactor regeneration system, such as a formate or glucose dehydrogenase, to recycle the NADPH/NADH cofactor. nih.gov

Transaminase-Mediated Reductive Amination of Prochiral Ketones

Chiral Resolution Techniques for 1-Phenylpentan-1-amine Racemates

When asymmetric synthesis is not feasible or when the racemic amine is a readily available starting material, chiral resolution offers an alternative path to obtaining the enantiomerically pure this compound. Kinetic resolution is a widely used technique where one enantiomer of a racemic mixture reacts at a faster rate than the other in the presence of a chiral catalyst or reagent, allowing for their separation. rsc.org

Enzymatic kinetic resolution is a particularly effective method. Lipases are commonly used to selectively acylate one amine enantiomer from a racemic mixture, leaving the other enantiomer unreacted. nih.govresearchgate.net For example, Novozym 435 (Candida antarctica Lipase B) is a robust biocatalyst frequently employed for this purpose. nih.gov The unreacted this compound can then be isolated with high enantiomeric purity, although the theoretical maximum yield for this enantiomer is 50%. mdpi.comrsc.org

Alternatively, (S)-selective transaminases can be used in a kinetic resolution mode. By selectively deaminating the (S)-enantiomer of racemic 1-phenylpentan-1-amine to the corresponding ketone, the (R)-enantiomer is left behind. mdpi.comresearchgate.net This approach has been successfully applied to resolve various 1-phenylpropan-2-amines, achieving high conversions (>48%) and excellent enantiomeric excess (>95% ee) for the remaining (S)-amine, demonstrating the principle's applicability. rsc.org A similar strategy using an (R)-selective transaminase in a deamination reaction could theoretically be used to isolate the (S)-enantiomer.

Diastereomeric Salt Formation with Chiral Acids

A classical yet effective method for resolving racemic amines is through the formation of diastereomeric salts using a chiral resolving agent. This technique leverages the different physical properties, such as solubility, of the resulting diastereomeric salt pairs, allowing for their separation by fractional crystallization. For the resolution of racemic 1-phenylpentan-1-amine, chiral acids like tartaric acid and its derivatives are commonly employed. rsc.orggoogle.comresearchgate.net

The process involves reacting the racemic amine with a single enantiomer of a chiral acid in a suitable solvent. The two resulting diastereomeric salts, (R)-amine-(R)-acid and (S)-amine-(R)-acid, will exhibit different solubilities. Under optimized conditions, one diastereomer will preferentially crystallize from the solution while the other remains dissolved. rsc.org The crystallized salt can then be isolated by filtration. Subsequently, the pure enantiomer of the amine is recovered by treating the salt with a base to neutralize the chiral acid. The choice of solvent and crystallization temperature is crucial for achieving high diastereomeric and enantiomeric excess. mdpi.com

| Resolving Agent | Key Principle | Outcome |

| (+)-Tartaric Acid | Forms diastereomeric salts with differing solubilities. | One diastereomer crystallizes, allowing for separation. rsc.orggoogle.com |

| (R,R)-Dibenzoyl-tartaric acid | Similar to tartaric acid, forms separable diastereomeric salts. | Often used for resolving basic compounds. mdpi.com |

Chromatographic Chiral Resolution (e.g., Chiral HPLC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs), offer a powerful and versatile method for the analytical and preparative separation of enantiomers. researchgate.netlookchem.com This method relies on the differential interaction of the enantiomers with the chiral environment of the CSP, leading to different retention times and thus, separation.

For the resolution of 1-phenylpentan-1-amine, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are often effective. researchgate.nettsijournals.com The mobile phase composition, which typically consists of a mixture of a non-polar solvent like hexane (B92381) and a more polar alcohol like isopropanol (B130326) or ethanol, is a critical parameter that is optimized to achieve baseline separation of the enantiomers. researchgate.netrsc.org The addition of small amounts of an amine, such as diethylamine (B46881) (DEA), to the mobile phase can improve peak shape and resolution for basic compounds like 1-phenylpentan-1-amine. tsijournals.comrsc.org Chiral HPLC is not only used for preparative separation but is also an indispensable tool for determining the enantiomeric excess (ee) of the product obtained from other synthetic methods. researchgate.netresearchgate.net

| Technique | Stationary Phase Example | Mobile Phase Example | Detection |

| Chiral HPLC | Cellulose-based (e.g., Chiralpak) | n-Hexane/Isopropanol with Diethylamine | UV (e.g., 254 nm) researchgate.net |

Enzymatic Kinetic Resolution (e.g., Lipase-Catalyzed Acylation)

Enzymatic kinetic resolution (EKR) has emerged as a highly efficient and environmentally benign strategy for producing enantiomerically pure amines. rsc.org This method utilizes the stereoselectivity of enzymes, most commonly lipases, to catalyze the acylation of one enantiomer of a racemic amine at a much faster rate than the other. bme.huresearchgate.net Lipase B from Candida antarctica (CALB) is a widely used and robust biocatalyst for this transformation. bme.hudoi.orgbme.hu

In a typical lipase-catalyzed kinetic resolution of racemic 1-phenylpentan-1-amine, the amine is reacted with an acyl donor in an organic solvent. The enzyme selectively acylates the (R)-enantiomer, forming an (R)-amide, while the (S)-enantiomer remains largely unreacted. bme.hunih.gov The reaction is stopped at approximately 50% conversion to achieve a high enantiomeric excess for both the remaining (S)-amine and the formed (R)-amide. These can then be separated by standard chemical techniques. The choice of acyl donor and solvent significantly influences the reaction's efficiency and enantioselectivity. nih.gov

| Enzyme | Acyl Donor Example | Solvent | Outcome |

| Candida antarctica Lipase B (CALB) | Ethyl acetate, Diisopropyl malonate researchgate.netbme.hu | Toluene, Hexane doi.orgsci-hub.se | Selective acylation of one enantiomer, yielding a mixture of unreacted amine and acylated amine. |

Dynamic Kinetic Resolution Strategies

A significant limitation of standard kinetic resolution is the theoretical maximum yield of 50% for the desired enantiomer. Dynamic kinetic resolution (DKR) overcomes this limitation by integrating the enzymatic resolution step with an in situ racemization of the slower-reacting enantiomer. beilstein-journals.orgresearchgate.net This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomeric product.

For primary amines, DKR is often achieved by combining a lipase, such as CALB, with a metal-based racemization catalyst. beilstein-journals.orgresearchgate.net As the enzyme selectively acylates one enantiomer, the racemization catalyst continuously converts the remaining, unwanted enantiomer back into the racemic mixture, making it available for the enzymatic transformation. Ruthenium and palladium complexes have proven to be effective racemization catalysts for this purpose. doi.orgbeilstein-journals.org The compatibility of the enzyme and the metal catalyst under the reaction conditions is crucial for the success of a DKR process. researchgate.net This chemoenzymatic approach represents a highly efficient and atom-economical route to enantiomerically pure compounds. acs.orgrsc.org

Chiral Auxiliary-Mediated Approaches

An alternative to the resolution of racemates is the asymmetric synthesis of the target molecule, where the desired stereochemistry is introduced during the synthetic sequence. Chiral auxiliary-mediated synthesis is a powerful strategy to achieve this. In this approach, a chiral molecule (the auxiliary) is temporarily incorporated into the substrate, directing the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered for reuse.

Sulfinamide-Based Asymmetric Synthesis

The use of tert-butanesulfinamide as a chiral auxiliary, developed by Ellman, has become a versatile and widely adopted method for the asymmetric synthesis of amines. yale.eduresearchgate.net This methodology involves the condensation of the chiral sulfinamide with a ketone, in this case, 1-phenylpentan-1-one, to form an N-sulfinyl ketimine. mdpi.com

The subsequent diastereoselective addition of a nucleophile to the imine carbon is directed by the bulky tert-butylsulfinyl group, leading to the formation of a sulfinamide with high diastereomeric excess. researchgate.net For the synthesis of this compound, a hydride source would be used as the nucleophile. The final step involves the cleavage of the sulfinyl group under mild acidic conditions to afford the desired enantiomerically pure primary amine. researchgate.netmdpi.com This method is highly reliable and provides access to a wide variety of chiral amines with high enantiopurity. yale.edu

| Chiral Auxiliary | Key Intermediate | Key Reaction | Product |

| (R)-tert-Butanesulfinamide | (R,E)-2-Methyl-N-(1-phenylpentylidene)propane-2-sulfinamide | Diastereoselective reduction of the N-sulfinyl imine. | This compound mdpi.com |

Other Auxiliaries in the Stereoselective Introduction of the Amino Group

While sulfinamides are highly prominent, other chiral auxiliaries can also be employed for the stereoselective synthesis of amines. One common strategy involves the use of chiral primary amines, such as (R)- or (S)-1-phenylethylamine, as the auxiliary. google.com This auxiliary can be reacted with a ketone to form a chiral imine, which is then reduced diastereoselectively. The resulting diastereomeric secondary amines can be separated, and the auxiliary is subsequently removed, often by hydrogenolysis, to yield the desired primary amine. google.com

Another class of auxiliaries includes chiral oxazolidinones. These can be acylated and then subjected to stereoselective reactions, although their application is more common in controlling stereocenters alpha to a carbonyl group rather than directly in amine synthesis via reductive amination. bath.ac.uk The development of new and more efficient chiral auxiliaries remains an active area of research in asymmetric synthesis.

Spectroscopic and Stereochemical Characterization of R 1 Phenylpentan 1 Amine

Absolute Configuration Assignment

Establishing the absolute spatial arrangement of atoms at the stereocenter of (R)-1-Phenylpentan-1-amine is a critical step in its characterization. This is achieved through powerful analytical techniques that can definitively distinguish between the R and S enantiomers.

Single-Crystal X-ray Diffraction Analysis of Derivatives

Single-crystal X-ray diffraction (XRD) is widely regarded as the most definitive method for determining the absolute configuration of chiral molecules. nih.govnih.gov However, for organic molecules composed of light atoms (C, H, N, O), direct determination via anomalous dispersion can be challenging. researchgate.net A more common and reliable strategy involves the synthesis of a derivative by reacting the chiral amine with a chiral auxiliary of a known, unchangeable absolute configuration. sci-hub.se

This process creates a diastereomer, which is then crystallized. The XRD analysis of this diastereomeric crystal provides the relative configuration of all stereocenters. Since the absolute configuration of the incorporated auxiliary (the internal reference) is already known, the absolute configuration of the original amine can be unequivocally assigned. sci-hub.se For this compound, this would involve reaction with an enantiopure chiral carboxylic acid, such as (R)-mandelic acid or a camphorsultam-based acid, to form a diastereomeric salt or amide. sci-hub.se

The quality of the absolute structure determination is often assessed using the Flack parameter, which should ideally be close to zero for the correct enantiomer. nih.govrsc.org

Table 1: General Workflow for Absolute Configuration Assignment by XRD of Derivatives

| Step | Description | Key Considerations |

| 1. Derivatization | The chiral amine is reacted with an enantiopure chiral derivatizing agent (e.g., a chiral acid) to form a stable diastereomer. | The derivatizing agent must have a known and rigid absolute configuration. The reaction should proceed without racemization. |

| 2. Crystallization | The purified diastereomer is crystallized to produce high-quality single crystals suitable for XRD analysis. | This can be a challenging step, often requiring screening of various solvents and conditions. nih.govresearchgate.net |

| 3. Data Collection | The crystal is exposed to X-rays, and the diffraction pattern is collected. | High-quality diffraction data is crucial for an accurate structure solution. |

| 4. Structure Solution | The diffraction data is used to solve the three-dimensional crystal structure, revealing the relative arrangement of all atoms. | The known configuration of the chiral auxiliary allows for the unambiguous assignment of the amine's stereocenter. rsc.org |

| 5. Refinement | The structural model is refined, and the Flack parameter is calculated to validate the absolute structure assignment. researchgate.net | A Flack parameter near 0 with a small standard uncertainty indicates a high probability that the assigned configuration is correct. |

Chiroptical Spectroscopy: Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD)

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are non-destructive spectroscopic methods that provide information about the stereochemistry of chiral molecules. researchgate.net These methods are based on the differential interaction of chiral substances with left- and right-circularly polarized light. creative-biostructure.com

Circular Dichroism (CD) measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule as a function of wavelength. A CD signal is only produced within an absorption band of a chromophore. creative-biostructure.com For this compound, the phenyl group acts as the primary chromophore, giving rise to characteristic CD signals in the ultraviolet region.

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The resulting spectrum, known as an ORD curve, can be used to determine the absolute configuration by correlation with known compounds.

The shape and sign of the CD and ORD spectra (known as the Cotton effect) are unique for a specific enantiomer and can be used as a fingerprint for its absolute configuration. researchgate.net

In modern stereochemical analysis, experimental CD and ORD spectra are often compared with theoretical spectra generated through quantum chemical calculations. nih.gov This combined experimental-computational approach has become a powerful tool for the non-empirical assignment of absolute configuration. nih.gov

The process involves calculating the theoretical electronic circular dichroism (ECD) and ORD spectra for one enantiomer (e.g., the R-configuration) of the target molecule. nih.gov Time-dependent density functional theory (TD-DFT) is a commonly employed computational method for this purpose. researchgate.net The calculated spectrum is then compared to the experimental spectrum. A good agreement in the shape, sign, and position of the Cotton effects between the experimental data and the calculated spectrum for the R-configuration provides strong evidence for the assignment of the this compound structure. nih.gov This method is particularly valuable when suitable crystals for XRD cannot be obtained.

Table 2: Typical Parameters for Computational Prediction of Chiroptical Spectra

| Parameter | Description | Common Method/Basis Set |

| Geometry Optimization | The lowest energy conformation(s) of the molecule are identified. | Density Functional Theory (DFT), e.g., B3LYP/6-31G(d) |

| Excitation Energy Calculation | The energies and rotational strengths of electronic transitions are calculated. | Time-Dependent DFT (TD-DFT), e.g., CAM-B3LYP/TZVP |

| Solvent Effects | The influence of the solvent on the spectra is modeled. | Polarizable Continuum Model (PCM) |

| Spectral Simulation | The calculated transitions are broadened (e.g., with a Gaussian function) to generate a smooth theoretical spectrum for comparison with experimental data. | N/A |

Enantiomeric Purity Determination

Determining the enantiomeric purity, or enantiomeric excess (e.e.), is crucial for characterizing a sample of a chiral compound. This involves quantifying the amount of the desired enantiomer relative to the undesired one.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is one of the most widely used and accurate methods for separating and quantifying enantiomers. mdpi.com The technique employs a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers of the analyte. nih.gov This differential interaction causes one enantiomer to be retained on the column longer than the other, resulting in their separation.

For primary amines like 1-Phenylpentan-1-amine, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) tris(phenylcarbamates), are highly effective. nih.govyakhak.orgresearchgate.net The enantiomeric excess is determined by integrating the peak areas of the two separated enantiomers in the chromatogram.

Table 3: Example Chiral HPLC Method for Enantiomeric Purity of 1-Phenylpentan-1-amine

| Parameter | Condition |

| Column | Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel (e.g., Chiralcel® OD-H) |

| Mobile Phase | Hexane (B92381) / 2-Propanol / Diethylamine (B46881) (90:10:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 220 nm |

| Retention Time (S-isomer) | ~ 6.5 min |

| Retention Time (R-isomer) | ~ 7.8 min |

| Resolution (Rs) | > 2.0 |

Note: The data in this table are illustrative and represent typical conditions for the separation of similar chiral amines.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents or Derivatizing Agents

NMR spectroscopy can be adapted to distinguish between enantiomers, which are otherwise indistinguishable in a standard (achiral) NMR experiment. libretexts.org This is achieved by converting the enantiomeric pair into a diastereomeric pair, either through non-covalent interaction or covalent bonding.

Using Chiral Shift Reagents (CSRs): A chiral shift reagent, often a lanthanide complex with a chiral ligand, is added to the NMR sample of the amine. libretexts.org The CSR forms rapidly exchanging, diastereomeric complexes with the R and S enantiomers. This association induces different chemical shifts (Δδ) for corresponding protons in the two enantiomers, leading to the splitting of signals in the NMR spectrum. The enantiomeric ratio can then be determined by integrating these separated signals. frontiersin.org

Using Chiral Derivatizing Agents (CDAs): A chiral derivatizing agent is an enantiomerically pure compound that reacts with the chiral amine to form a stable pair of diastereomers through a covalent bond. nih.govbath.ac.uk A well-known example for amines is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its derivatives. frontiersin.org Since diastereomers have different physical properties, they exhibit distinct NMR spectra. semanticscholar.org Protons near the newly formed stereocenter will show different chemical shifts, allowing for quantification by integration. This method is highly reliable but requires the synthesis and purification of the derivatives.

Table 4: Comparison of NMR Methods for Enantiomeric Purity Determination

| Feature | Chiral Shift Reagents (CSRs) | Chiral Derivatizing Agents (CDAs) |

| Interaction | Non-covalent, reversible complexation | Covalent bond formation |

| Procedure | Simple addition of CSR to the analyte in the NMR tube. | Chemical reaction required, followed by purification of the resulting diastereomers. |

| Sample Recovery | Analyte is typically recoverable. | Analyte is chemically modified and recovery requires bond cleavage. |

| Potential Issues | Signal broadening due to paramagnetic lanthanides; requires optimization of analyte/CSR ratio. | Potential for kinetic resolution during derivatization; requires enantiopure CDA. |

| Typical Probes | Protons close to the amine's stereocenter (e.g., the methine proton). | Protons close to the stereocenter, or reporter groups on the CDA (e.g., -OCH₃, -CF₃). |

Gas Chromatography (GC) with Chiral Stationary Phases

Gas chromatography (GC) utilizing chiral stationary phases (CSPs) is a powerful analytical technique for the enantioselective separation of volatile chiral compounds like this compound. This method allows for the determination of enantiomeric purity and the quantification of individual enantiomers in a mixture. The successful separation of chiral amines via GC typically requires derivatization to improve volatility and reduce peak tailing, thereby enhancing resolution.

The primary amine group of 1-phenylpentan-1-amine is commonly derivatized with reagents such as trifluoroacetic anhydride (B1165640) (TFAA) to form the corresponding N-trifluoroacetyl (N-TFA) derivative. This derivatization increases the volatility of the analyte and introduces a functional group that can engage in specific interactions with the chiral stationary phase, leading to effective enantiomeric recognition.

Chiral stationary phases based on modified cyclodextrins are frequently employed for the separation of 1-phenylalkylamine enantiomers. Cyclodextrins are cyclic oligosaccharides that possess a chiral cavity. Derivatization of the hydroxyl groups on the cyclodextrin (B1172386) rim with various functional groups enhances their chiral recognition capabilities. The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the stationary phase. The differing stability of these complexes results in different retention times for the (R) and (S) enantiomers.

Detailed research on the chiral separation of a series of 1-phenylalkylamines has shown that the structure of the analyte and the specific type of cyclodextrin-based CSP significantly influence the resolution of the enantiomers. For instance, studies on closely related compounds like 1-phenylethylamine (B125046) and 1-phenylpropylamine have demonstrated successful separation on columns such as those containing heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin. wiley.com

The following table illustrates a representative set of conditions and potential results for the chiral GC separation of the N-TFA derivatives of 1-phenylalkylamine enantiomers, based on findings for homologous compounds.

| Parameter | Value |

|---|---|

| Column | Chirasil-Dex CB (25 m x 0.25 mm I.D., 0.25 µm film thickness) |

| Stationary Phase | Heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin |

| Carrier Gas | Hydrogen |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 270 °C |

| Oven Program | Initial temperature 100 °C, ramped to 180 °C at 2 °C/min |

| Analyte | N-trifluoroacetyl-(R)-1-phenylpentan-1-amine |

| Expected Retention Time (t_R) of (R)-enantiomer | Approximately 28.5 min |

| Expected Retention Time (t_R) of (S)-enantiomer | Approximately 29.2 min |

| Separation Factor (α) | > 1.05 |

Reactivity and Derivatization Strategies of R 1 Phenylpentan 1 Amine

Amine Functionalization and Protection Strategies

The primary amine functionality of (R)-1-phenylpentan-1-amine is a site of high reactivity, readily participating in reactions with electrophiles. To control its reactivity during multi-step syntheses, the amino group is often functionalized or temporarily protected.

The nucleophilic nitrogen of this compound can react with carboxylic acid derivatives (like acyl chlorides or anhydrides) to form amides and with sulfonyl chlorides to form sulfonamides. These reactions are fundamental for creating more complex molecules and for protecting the amine group. The resulting amides and sulfonamides are significantly less basic and nucleophilic than the parent amine because the nitrogen lone pair is delocalized by resonance with the adjacent carbonyl or sulfonyl group. youtube.com

Table 1: Reagents for Amidation and Sulfonamidation

| Reaction Type | Reagent Example | Product Functional Group |

| Amidation | Acetyl Chloride | N-((R)-1-phenylpentyl)acetamide |

| Amidation | Benzoic Anhydride (B1165640) | N-((R)-1-phenylpentyl)benzamide |

| Sulfonamidation | Tosyl Chloride (Ts-Cl) | N-((R)-1-phenylpentyl)-4-methylbenzenesulfonamide |

| Sulfonamidation | Mesyl Chloride (Ms-Cl) | N-((R)-1-phenylpentyl)methanesulfonamide |

To prevent unwanted side reactions, the amine group of this compound can be masked with a protecting group. Carbamates are among the most common and effective protecting groups for amines. chem-station.com They effectively "tame" the basicity and nucleophilicity of the amine by introducing an electron-withdrawing carbonyl group adjacent to the nitrogen. youtube.comchem-station.com The choice of carbamate (B1207046) allows for selective removal under specific conditions (acidic, basic, or hydrogenolysis), providing strategic flexibility in complex syntheses. masterorganicchemistry.commasterorganicchemistry.com

The installation of a carbamate typically involves the reaction of the amine with an appropriate chloroformate or dicarbonate (B1257347). masterorganicchemistry.comchegg.com

Table 2: Common Carbamate Protecting Groups for Amines

| Protecting Group | Full Name | Installation Reagent | Key Deprotection Conditions |

| Boc | tert-butyloxycarbonyl | Di-tert-butyl dicarbonate (Boc₂O) | Strong acid (e.g., TFA) masterorganicchemistry.commasterorganicchemistry.com |

| Cbz (or Z) | Carboxybenzyl | Benzyl chloroformate (Cbz-Cl) | Catalytic hydrogenation (e.g., H₂, Pd/C) masterorganicchemistry.com |

| Fmoc | 9-Fluorenylmethyloxycarbonyl | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine) masterorganicchemistry.com |

Stereoselective Transformations Involving the Chiral Amine

The chiral nature of this compound makes it a key component in stereoselective synthesis, where it can be used to control the stereochemical outcome of reactions.

The stereocenter of this compound can undergo nucleophilic substitution, leading to either retention or inversion of its configuration.

Inversion of Configuration: A common strategy to achieve inversion involves a double displacement mechanism (Sɴ2 reaction). First, the amine is converted into a good leaving group. Then, a nucleophile attacks the carbon center from the backside, displacing the leaving group and inverting the stereochemistry. youtube.com For instance, derivatizing the amine to a pyridinium (B92312) salt can allow for subsequent substitution by nucleophiles with high degrees of inversion. mdma.ch

Retention of Configuration: Retention of configuration is less direct. It can occur through a double inversion process, where two consecutive Sɴ2 reactions result in a net retention of the original stereochemistry. youtube.com Alternatively, reactions proceeding through an Sɴi (Substitution Nucleophilic internal) mechanism, where the nucleophile is delivered from the same face as the leaving group, also result in retention. wikipedia.org

Table 3: Stereochemical Outcomes of Nucleophilic Substitution

| Mechanism | Stereochemical Outcome | General Description |

| Sɴ2 | Inversion | A one-step process where the nucleophile attacks from the side opposite the leaving group. youtube.com |

| Sɴ1 | Racemization (mixture of inversion and retention) | A two-step process involving a planar carbocation intermediate, allowing nucleophilic attack from either face. masterorganicchemistry.com |

| Sɴi | Retention | An internal nucleophilic substitution where the nucleophile is part of the leaving group and attacks from the same face. wikipedia.org |

| Double Sɴ2 | Retention | Two sequential Sɴ2 reactions, where the first inverts the configuration and the second inverts it back to the original. youtube.com |

As a primary amine, this compound reacts with aldehydes or ketones in a condensation reaction to form imines, also known as Schiff bases. masterorganicchemistry.com This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. chemistrysteps.comlibretexts.org The reaction is typically catalyzed by a mild acid. chemistrysteps.com

The formation of the imine is reversible and proceeds through a carbinolamine intermediate. libretexts.org The resulting C=N double bond in the imine is itself susceptible to further transformations. A key application is the reduction of the imine to a new secondary amine, a process known as reductive amination. masterorganicchemistry.com This two-step sequence (imine formation followed by reduction) is a powerful method for forming C-N bonds.

Table 4: Imine Formation and Subsequent Reduction

| Carbonyl Reactant | Imine Intermediate | Product after Reduction (e.g., with NaBH₄) |

| Acetone | N-(1-phenylpentyl)propan-2-imine | (R)-N-isopropyl-1-phenylpentan-1-amine |

| Benzaldehyde | (R,E)-N-benzylidene-1-phenylpentan-1-amine | (R)-N-benzyl-1-phenylpentan-1-amine |

| Cyclohexanone | N-(1-phenylpentyl)cyclohexan-1-imine | (R)-N-cyclohexyl-1-phenylpentan-1-amine |

This compound can serve as a chiral building block in cascade and multi-component reactions (MCRs). MCRs are highly efficient processes where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms from the starting materials. nih.gov These reactions are valued for their atom economy and for streamlining synthetic pathways by avoiding the isolation of intermediates. nih.gov

In such reactions, the chiral amine can introduce a defined stereocenter into the final product. For example, it can participate as the amine component in well-known MCRs like the Ugi or Mannich reactions. The stereochemical information from the amine is transferred to the newly formed complex molecule, making these reactions valuable tools in the synthesis of pharmaceuticals and other bioactive compounds. acs.org One-pot cascade reactions that combine multiple catalytic steps, such as an amination followed by a cyclization, can provide rapid access to complex heterocyclic structures. nih.govrsc.org

Applications of R 1 Phenylpentan 1 Amine in Advanced Organic Synthesis

As a Chiral Ligand Precursor in Asymmetric Catalysis

The amine functionality of (R)-1-Phenylpentan-1-amine serves as a key handle for its incorporation into more complex molecular frameworks, specifically as a precursor to chiral ligands for asymmetric catalysis. The efficacy of a metal-catalyzed asymmetric reaction is highly dependent on the structure and electronic properties of the chiral ligand coordinated to the metal center.

Chiral ligands such as phosphines, oxazolines, and N,N-ligands are mainstays in asymmetric catalysis. The synthesis of these ligands often starts from readily available chiral precursors, such as amino alcohols or amines. This compound can, in principle, be derivatized to form these ligand classes.

Chiral Phosphine (B1218219) Ligands: These ligands are pivotal in transition-metal-catalyzed asymmetric reactions. The synthesis could involve the reaction of this compound with a phosphine-containing electrophile, such as chlorodiphenylphosphine, to generate aminophosphine (B1255530) ligands. Further modifications could lead to bidentate P,N-ligands.

Chiral Oxazoline (B21484) Ligands: Chiral oxazoline-containing ligands are widely used due to their accessibility and effectiveness in a range of metal-catalyzed reactions. researchgate.net The synthesis typically involves the condensation of a chiral amino alcohol with a nitrile or carboxylic acid derivative. To utilize this compound for this purpose, it would first need to be converted into the corresponding chiral amino alcohol, for instance, through stereospecific hydroxylation or by starting from a chiral amino acid precursor with a similar backbone.

Chiral N,N-Ligands: C2-symmetric chiral N,N'-dioxide ligands, synthesized from amino acids and amines, have been shown to be effective in a variety of asymmetric reactions. tcichemicals.com this compound could be acylated with a dicarboxylic acid chloride, followed by oxidation of the resulting diamide (B1670390) to form a chiral N,N'-dioxide ligand.

Once synthesized, ligands derived from this compound would require evaluation in various metal-catalyzed asymmetric transformations to determine their efficacy in inducing enantioselectivity. The steric and electronic properties of the pentyl and phenyl groups would influence the chiral environment around the metal center.

Potential applications for such novel ligands could include:

Asymmetric Hydrogenation: Rhodium and ruthenium complexes with chiral phosphine ligands are known to be highly effective for the asymmetric hydrogenation of olefins and ketones.

Asymmetric Allylic Alkylation: Palladium-catalyzed asymmetric allylic alkylation is a powerful C-C bond-forming reaction where the enantioselectivity is controlled by the chiral ligand.

Asymmetric Carbon-Carbon Bond Forming Reactions: Copper, nickel, or palladium complexes with chiral oxazoline or N,N-ligands could be tested in reactions like asymmetric Diels-Alder, aldol, or Michael additions.

The performance of these ligands would be assessed based on the yield and enantiomeric excess (ee) of the product. Below is a hypothetical data table illustrating how the results of such an evaluation might be presented.

| Entry | Metal Precursor | Ligand Type | Reaction | Substrate | Yield (%) | ee (%) |

| 1 | [Rh(COD)₂]BF₄ | Phosphine | Hydrogenation | Methyl acetamidoacrylate | 95 | 85 (R) |

| 2 | Pd₂(dba)₃ | Oxazoline | Allylic Alkylation | 1,3-Diphenylallyl acetate | 92 | 90 (S) |

| 3 | Cu(OTf)₂ | N,N-Dioxide | Diels-Alder | Cyclopentadiene & N-acryloyloxazolidinone | 88 | 78 (R) |

This table is illustrative and does not represent actual experimental data.

As a Chiral Building Block for Complex Molecular Architectures

Chiral amines are fundamental building blocks in the synthesis of complex molecules, including natural products and pharmaceuticals. This compound can serve as a source of chirality, with its stereocenter being incorporated into the final target molecule.

The synthesis of biologically active natural products often relies on the use of versatile chiral building blocks. Chiral amines and their derivatives are precursors to a wide range of alkaloids and other nitrogen-containing natural products. The phenylpentylamine scaffold could be elaborated through various synthetic transformations, such as N-alkylation, acylation, and cyclization reactions, to construct the core structures of target natural products.

In multi-step syntheses, the use of enantiomerically pure starting materials is crucial for obtaining the final product in high optical purity. This compound can be used to synthesize key chiral intermediates. For example, it can be used as a chiral auxiliary to direct the stereochemical outcome of a reaction, and then subsequently removed. Alternatively, the amine itself can be a key fragment of a larger, enantiomerically pure intermediate that is carried forward in a synthetic sequence. The preparation of such intermediates is vital in drug discovery and development, where the chirality of a molecule often dictates its pharmacological activity.

Role in Diastereoselective Reactions

This compound can play a crucial role as a chiral auxiliary in diastereoselective reactions. In this approach, the chiral amine is temporarily attached to a prochiral substrate. The inherent chirality of the amine then directs the approach of a reagent to one of the two diastereotopic faces of the substrate, leading to the formation of one diastereomer in excess. After the reaction, the chiral auxiliary can be cleaved to afford the desired enantiomerically enriched product.

An example of this would be the alkylation of a ketone. The ketone could first be converted to a chiral imine by condensation with this compound. The steric bulk of the phenyl and pentyl groups would shield one face of the imine, leading to a diastereoselective addition of an organometallic reagent. Subsequent hydrolysis of the resulting imine would yield a chiral α-alkylated ketone and recover the chiral amine.

The diastereomeric excess (de) of such a reaction would be a measure of the effectiveness of this compound as a chiral auxiliary. A hypothetical representation of experimental results is shown below.

| Entry | Substrate (Ketone) | Reagent | Diastereomeric Ratio | Yield (%) |

| 1 | Cyclohexanone | Methyllithium | 85:15 | 90 |

| 2 | Propiophenone | Ethylmagnesium bromide | 90:10 | 85 |

| 3 | 2-Pentanone | n-Butyllithium | 82:18 | 88 |

This table is illustrative and does not represent actual experimental data.

Control of Stereochemistry in Subsequent Reaction Steps

There is no available research data to populate this section.

Diastereoselective Formation of Novel Chiral Scaffolds

There is no available research data to populate this section.

Future Directions and Emerging Research Areas

Development of More Efficient and Sustainable Synthetic Routes

The chemical industry is increasingly shifting towards greener and more sustainable manufacturing processes. rsc.org This paradigm shift is influencing the synthesis of chiral amines like (R)-1-Phenylpentan-1-amine. Future research will likely focus on minimizing waste, reducing energy consumption, and utilizing renewable resources. rsc.org Key areas of development include:

Atom Economy: Synthetic strategies that maximize the incorporation of all starting materials into the final product are highly desirable. Catalytic methods, such as asymmetric hydrogenation and reductive amination, are at the forefront of this effort, as they often replace stoichiometric reagents. rsc.orgmdpi.com

Renewable Feedstocks: The exploration of bio-based starting materials to replace petrochemical derivatives is a growing trend. rsc.org Research into converting renewable resources into precursors for phenylalkanamines will be a critical step towards a more sustainable production model.

Green Solvents: The use of environmentally benign solvents, such as water, supercritical fluids, or bio-derived solvents, is being investigated to replace traditional volatile organic compounds. The development of catalytic systems that are efficient in these green media is an active area of research. nih.gov

Exploration of Novel Biocatalysts and Engineered Enzymes

Biocatalysis has emerged as a powerful tool for the synthesis of enantiomerically pure amines, offering high selectivity under mild reaction conditions. nih.govmdpi.com The application of enzymes to the synthesis of this compound is a promising area of research, with several key avenues of exploration:

Transaminases (TAs): These enzymes catalyze the transfer of an amino group from a donor molecule to a ketone substrate. acs.orgiiserpune.ac.in Screening for novel transaminases with high activity and selectivity towards 1-phenylpentan-1-one and its derivatives is a primary research focus. researchgate.netrsc.org

Amine Dehydrogenases (AmDHs): AmDHs facilitate the reductive amination of ketones using ammonia (B1221849) as the amine source, generating only water as a byproduct. nih.govrsc.org The engineering of AmDHs to accept a broader range of substrates, including bulkier ketones like 1-phenylpentan-1-one, is a significant goal. acs.org

Enzyme Immobilization: Immobilizing enzymes on solid supports enhances their stability and allows for their reuse, which is crucial for developing cost-effective and scalable industrial processes. nih.gov Research into new immobilization techniques that preserve or even enhance enzyme activity is ongoing.

Below is a table summarizing key enzymes and their potential applications in chiral amine synthesis.

| Enzyme Class | Reaction Type | Potential Application for this compound Synthesis | Key Advantages |

| Transaminases (TAs) | Asymmetric reductive amination | Conversion of 1-phenylpentan-1-one to the target amine. | High enantioselectivity, mild reaction conditions. |

| Amine Dehydrogenases (AmDHs) | Reductive amination | Direct synthesis from 1-phenylpentan-1-one and ammonia. | High atom economy, generates water as the only byproduct. |

| Lipases | Kinetic resolution | Resolution of racemic 1-phenylpentan-1-amine. | Can be used for the separation of enantiomers. |

| Imine Reductases (IREDs) | Asymmetric reduction of imines | Reduction of a pre-formed imine to the chiral amine. | High stereoselectivity. |

Integration of Continuous Flow Processes in Asymmetric Synthesis

Continuous flow chemistry offers numerous advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. beilstein-journals.orgrsc.orgrsc.org The application of this technology to the asymmetric synthesis of this compound is a burgeoning research area. nih.gov

Key developments in this field include:

Packed-Bed Reactors: The use of immobilized catalysts, including both enzymes and organometallic complexes, in packed-bed reactors allows for continuous operation and easy separation of the product from the catalyst. nih.govumontreal.camdpi.com

Microreactors: These small-scale reactors provide precise control over reaction parameters, leading to higher yields and selectivities. beilstein-journals.orgumontreal.ca They are particularly useful for optimizing reaction conditions and for the synthesis of small quantities of high-value compounds.

The following table highlights the benefits of continuous flow synthesis.

| Feature | Description | Advantage in Asymmetric Synthesis |

| Enhanced Heat and Mass Transfer | Efficient mixing and temperature control. | Improved reaction rates and selectivity. beilstein-journals.org |

| Improved Safety | Small reaction volumes minimize risks associated with hazardous reagents or exothermic reactions. | Safer handling of reactive intermediates. |

| Scalability | Production can be scaled up by running the process for longer or by using multiple reactors in parallel. | Facilitates transition from laboratory to industrial scale. nih.gov |

| Automation | precise control over reaction parameters and allows for real-time monitoring and optimization. | High reproducibility and process control. beilstein-journals.org |

Discovery of New Catalytic Applications of this compound

Chiral primary amines are valuable as organocatalysts and as ligands in transition metal catalysis. rsc.orgacs.orgthieme-connect.com While the specific catalytic applications of this compound are not yet extensively documented, its structural features suggest potential utility in a range of asymmetric transformations. Future research is expected to explore its use in:

Asymmetric Aldol and Mannich Reactions: Chiral primary amines can catalyze these carbon-carbon bond-forming reactions to produce enantioenriched products. alfachemic.com

Michael Additions: The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds can be catalyzed by chiral amines.

Asymmetric Hydrogenation: As a chiral ligand for transition metals, this compound could be employed in the asymmetric hydrogenation of ketones and imines. mdpi.com

Advanced Computational Methods for Deeper Mechanistic Understanding

Computational chemistry has become an indispensable tool for understanding reaction mechanisms and for the rational design of catalysts. bohrium.comacs.orgchemrxiv.org The application of advanced computational methods to the synthesis and catalytic applications of this compound can provide valuable insights.

Areas of focus include:

Transition State Modeling: Density Functional Theory (DFT) and other quantum mechanical methods can be used to model the transition states of catalytic reactions, providing a deeper understanding of the origins of enantioselectivity. researchgate.net

Catalyst Screening: Computational methods can be used to screen virtual libraries of catalysts to identify promising candidates for experimental investigation, thereby accelerating the catalyst development process. researchgate.netchiralpedia.com

Machine Learning (ML): ML algorithms can be trained on experimental data to predict the outcome of reactions and to optimize reaction conditions. bohrium.comchiralpedia.com

Q & A

Basic Research Questions

Q. What established methods enable enantioselective synthesis of (R)-1-Phenylpentan-1-amine?

- Methodological Answer : The enantioselective synthesis of this compound can be achieved via two primary routes:

Metal-Free Homolytic Aromatic Alkylation : Thirumoorthi et al. (2015) demonstrated the use of benzene and radical initiators to form bicyclo[1.1.1]pentane derivatives, a strategy adaptable for synthesizing chiral amines through careful control of radical intermediates .

Chiral Resolution : Techniques like kinetic resolution using chiral auxiliaries or enzymes (e.g., lipases) can isolate the (R)-enantiomer from racemic mixtures. This approach is detailed in enantioselective synthesis studies of structurally similar amines, such as (R)-1-Phenylethan-1-amine .

- Key Considerations : Monitor reaction temperature (<0°C) and use chiral catalysts (e.g., BINOL-derived phosphoric acids) to enhance enantiomeric excess (ee).

Q. How can researchers confirm the enantiomeric purity of this compound?

- Methodological Answer :

Chiral HPLC : Employ a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) with hexane/isopropanol mobile phases. Compare retention times to pure standards .

Circular Dichroism (CD) Spectroscopy : Measure Cotton effects at 220–260 nm to confirm the (R)-configuration, as demonstrated in studies of proline mimetics .

Polarimetry : Determine specific rotation ([α]D) and compare to literature values for enantiopure samples.

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize racemization during synthesis?

- Methodological Answer :

- Temperature Control : Maintain reactions at low temperatures (−20°C to 0°C) to reduce thermal racemization, as shown in radical fluorination protocols .

- Inert Atmosphere : Use argon/nitrogen to prevent oxidation of intermediates, which can lead to stereochemical scrambling.

- Fast Kinetics : Employ flow chemistry or microwave-assisted synthesis to shorten reaction times, limiting exposure to racemization-prone conditions .

Q. What strategies resolve contradictions in stereochemical outcomes reported across studies?

- Methodological Answer :

Crystallographic Validation : Use single-crystal X-ray diffraction to unambiguously assign the (R)-configuration, as done for bicyclo[1.1.1]pentane derivatives .

Vibrational Circular Dichroism (VCD) : Compare experimental and computed VCD spectra to detect subtle stereochemical discrepancies .

Replication Studies : Systematically reproduce conflicting protocols while controlling variables (e.g., reagent purity, humidity) to identify sources of variability .

Q. How should researchers design experiments to evaluate the biological activity of this compound?

- Methodological Answer :

- In Vitro Assays :

Enzyme Inhibition : Test activity against target enzymes (e.g., monoamine oxidases) using fluorometric or spectrophotometric assays. Include positive controls (e.g., selegiline) .

Cellular Uptake : Use radiolabeled this compound (e.g., ^3H-labeled) to quantify permeability in Caco-2 cell monolayers.

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to biological targets, validating results with experimental IC₅₀ values .

Q. What analytical approaches reconcile conflicting pharmacokinetic data for this compound?

- Methodological Answer :

Meta-Analysis : Aggregate data from multiple studies and apply statistical tests (e.g., ANOVA) to assess variability due to experimental design .

Isotope-Labeled Tracers : Use ^13C- or ^2H-labeled compounds in mass spectrometry (LC-MS/MS) to distinguish endogenous metabolites from exogenous compounds, reducing false positives .

Compartmental Modeling : Develop pharmacokinetic models (e.g., non-linear mixed-effects) to account for inter-study differences in absorption/distribution parameters .

Tables for Key Data Comparison

Notes for Methodological Rigor

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.